molecular formula C5H6BrN3O2S B2598228 2-Amino-6-bromopyridine-3-sulfonamide CAS No. 2248391-42-4

2-Amino-6-bromopyridine-3-sulfonamide

Cat. No.: B2598228
CAS No.: 2248391-42-4
M. Wt: 252.09
InChI Key: OOLAKQFNCKXTKR-UHFFFAOYSA-N
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Description

2-Amino-6-bromopyridine-3-sulfonamide is a chemical compound with the molecular formula C5H6BrN3O2S and a molecular weight of 252.09 g/mol . This compound is characterized by the presence of an amino group at the 2-position, a bromine atom at the 6-position, and a sulfonamide group at the 3-position of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-bromopyridine-3-sulfonamide typically involves the bromination of 2-amino-3-pyridinesulfonamide. One common method includes the reaction of 2-amino-3-pyridinesulfonamide with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to maintain consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-bromopyridine-3-sulfonamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and applications .

Properties

IUPAC Name

2-amino-6-bromopyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H,(H2,7,9)(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLAKQFNCKXTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1S(=O)(=O)N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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